3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
Overview
Description
3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: is a complex organic compound with a unique structure that includes a xanthene core, multiple methyl groups, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable aldehyde and a β-diketone under acidic conditions.
Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate can introduce the methyl groups at the desired positions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated xanthene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can take place on the thiophene ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the xanthene core.
Substitution: Functionalized thiophene-xanthene compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiophene ring and xanthene core contributes to its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored as potential drug candidates. Their ability to interact with biological targets, such as enzymes and receptors, makes them promising for therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-tetramethyl-9-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
- 3,3,6,6-tetramethyl-9-(2-thienyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
- 3,3,6,6-tetramethyl-9-(4-methylphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
Uniqueness
The uniqueness of 3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione lies in the presence of the 3-methylthiophen-2-yl group. This specific substitution imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3S/c1-12-6-7-26-20(12)19-17-13(23)8-21(2,3)10-15(17)25-16-11-22(4,5)9-14(24)18(16)19/h6-7,19H,8-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXUWPTGSRMDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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